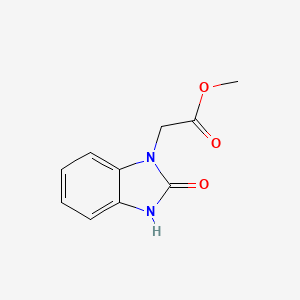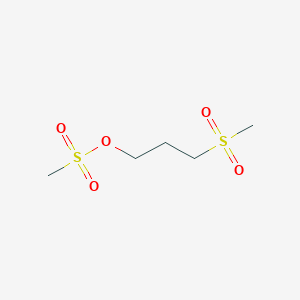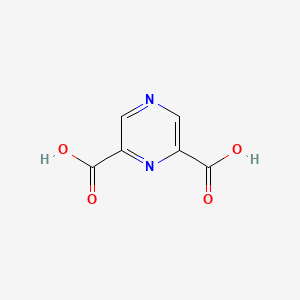
Pyrazine-2,6-dicarboxylic Acid
Overview
Description
Pyrazine-2,6-dicarboxylic acid is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with two carboxylic acid groups at the 2 and 6 positions. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Pyrazine-2,6-dicarboxylic Acid, like other pyrazine derivatives, is a versatile compound with a wide range of potential targets . It has been found to interact with copper (II) ions, forming a bridge between two adjacent ions . This suggests that metal ions could be potential targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes. For instance, it can form a complex with copper (II) ions, using its O,O′,N-bonding moiety on one side and a single hetero-ring nitrogen atom on the other . This complex formation could lead to changes in the properties of the target, potentially influencing its function.
Biochemical Pathways
Pyrazine derivatives are known for their versatility in pharmacological activity . They have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. Given its ability to form complexes with metal ions, it could potentially influence the functions of these ions, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of complexes with metal ions could be affected by the presence and concentration of these ions in the environment . Additionally, factors such as pH and temperature could also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Pyrazine-2,6-dicarboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as a ligand, binding to proteins and altering their conformation and function .
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, this compound can chelate metal ions in the active sites of metalloenzymes, affecting their catalytic activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, this compound can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can act as a substrate or inhibitor for specific enzymes, thereby modulating the flow of metabolites through metabolic pathways. These interactions can have significant effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of this compound hydrate . Another method includes the mechanochemical synthesis of pyrazine with dicarboxylic acids, which involves grinding the reactants together to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include various pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
Pyrazine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazine-2,3-dicarboxylic Acid: Another pyrazine derivative with carboxylic acid groups at different positions.
Comparison: Pyrazine-2,6-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to pyridine-2,6-dicarboxylic acid, this compound forms more stable complexes with certain metals, making it more suitable for specific applications in coordination chemistry . Additionally, the position of the carboxylic acid groups in this compound allows for different types of chemical modifications compared to pyrazine-2,3-dicarboxylic acid .
Properties
IUPAC Name |
pyrazine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUNVYOABLSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469283 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-07-8 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


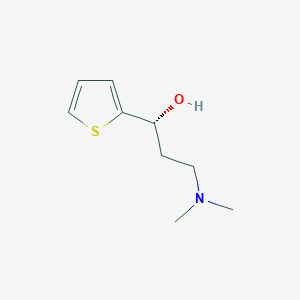
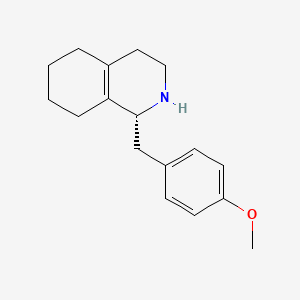
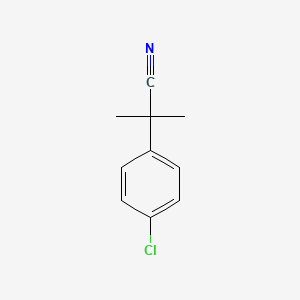
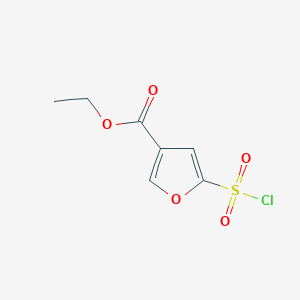

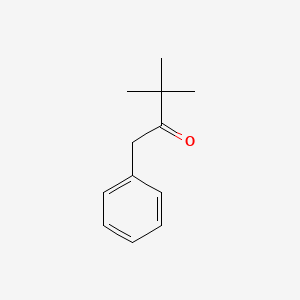
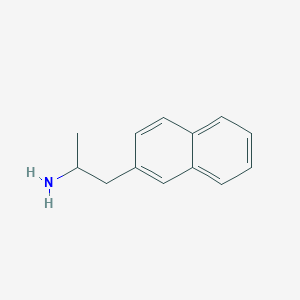
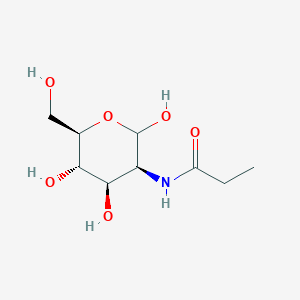
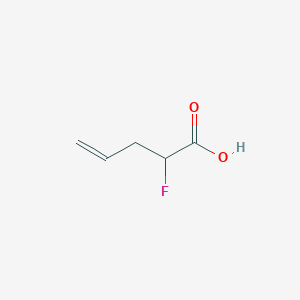
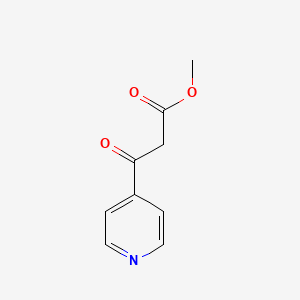
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

